molecular formula C31H25N3O2 B5151614 1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B5151614
M. Wt: 471.5 g/mol
InChI Key: PCIKJRXCIXDKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is a compound that belongs to the class of pyrazoloisoquinolines. It has attracted the attention of researchers due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been found to have potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of certain viruses, such as HIV-1 and HCV. Furthermore, this compound has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Mechanism of Action

The mechanism of action of 1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of protein kinases, the modulation of intracellular signaling pathways, and the induction of oxidative stress. Furthermore, this compound has been reported to interact with DNA and RNA, which may contribute to its anticancer and antiviral activities.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline can have various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anticancer activity. Furthermore, this compound has been reported to inhibit the replication of certain viruses, which may be due to its ability to interfere with viral entry, replication, and assembly. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has several advantages for lab experiments. It is relatively easy to synthesize using the Pictet-Spengler reaction, and it has been found to exhibit potent biological activities. However, this compound has some limitations as well. It has low solubility in water, which may limit its use in certain assays. Furthermore, its mechanism of action is not fully understood, which may make it challenging to design experiments to elucidate its mode of action.

Future Directions

There are several future directions for research on 1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its antiviral activity against other viruses, such as influenza and Zika virus. Furthermore, it would be interesting to study the structure-activity relationship of this compound and its analogs to identify more potent derivatives. Finally, it would be valuable to elucidate the mechanism of action of this compound to facilitate the development of new therapeutic agents.
In conclusion, 1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is a compound with potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for the treatment of cancer, viral infections, and inflammatory diseases.

Synthesis Methods

The synthesis of 1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has been reported using different methods. One of the commonly used methods is the Pictet-Spengler reaction. This method involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the desired pyrazoloisoquinoline.

properties

IUPAC Name

1-benzyl-7,8-dimethoxy-3,5-diphenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O2/c1-35-27-19-24-25(20-28(27)36-2)30(22-14-8-4-9-15-22)32-31-29(24)26(18-21-12-6-3-7-13-21)33-34(31)23-16-10-5-11-17-23/h3-17,19-20H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIKJRXCIXDKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

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